REACTION_CXSMILES
|
[H][H].[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[NH2:6].[CH3:12][O:13][CH2:14][CH2:15]O>[Cu]=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3].[Pd]>[CH3:3][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=1[NH:6][CH2:15][CH2:14][O:13][CH3:12] |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
60.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
copper oxide chromium oxide
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
[Cu]=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are then passed, at 275° C. and under a pressure of 4 bars (absolute), through the catalyst bed
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
worked up by distillation
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(NCCOC)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |